molecular formula C27H28NOP B8197608 (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole

(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole

Cat. No.: B8197608
M. Wt: 413.5 g/mol
InChI Key: MNMYEHCIHFXGHU-VWLOTQADSA-N
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Description

(R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is a chiral oxazole derivative with a diphenylphosphanyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:

  • Formation of the Oxazole Ring: The oxazole ring can be formed through a cyclization reaction involving an amino acid derivative and a suitable aldehyde or ketone.

  • Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction.

  • Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced using a phosphination reaction, often involving a phosphine reagent and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often involving halogenated compounds or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium(VI) compounds

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenated compounds, electrophiles

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the oxazole ring

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted oxazole derivatives

Scientific Research Applications

This compound has several scientific research applications, including:

  • Catalysis: It can be used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

  • Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

  • Material Science: The compound's properties can be exploited in the development of advanced materials with specific electronic or optical characteristics.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets and pathways. The diphenylphosphanyl group can act as a ligand, coordinating to metal centers and influencing the reactivity of the compound. The oxazole ring can participate in various biochemical interactions, potentially affecting biological processes.

Comparison with Similar Compounds

  • 4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole (S-enantiomer)

  • 4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrothiazole

  • 4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydroimidazole

Uniqueness: (R)-4-Cyclohexyl-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole is unique due to its chiral nature and the specific arrangement of its functional groups

Properties

IUPAC Name

[2-[(4R)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h2-3,6-11,14-19,21,25H,1,4-5,12-13,20H2/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMYEHCIHFXGHU-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2COC(=N2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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